tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate
Description
Chemical Structure and Properties
The compound tert-butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a benzyl group at the 1-position, a propyl group at the 4-position, and a tert-butyl carbamate moiety attached via a methyl linker. Its molecular formula is C21H32N2O2, with an approximate molecular weight of 344.5 g/mol. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes .
The benzyl and propyl substituents likely influence steric and electronic properties, affecting reactivity and downstream applications.
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl N-[(1-benzyl-4-propylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-5-11-21(17-22-19(24)25-20(2,3)4)12-14-23(15-13-21)16-18-9-7-6-8-10-18/h6-10H,5,11-17H2,1-4H3,(H,22,24) |
InChI Key |
GTUYXTYUZJJOFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- 1-Benzylpiperidin-4-yl)methylamine : This intermediate can be prepared via N-benzylation of piperidine derivatives.
- tert-Butyl carbamate (BOC) protection reagent : Typically, di-tert-butyl dicarbonate (BOC2O) is used to introduce the tert-butyl carbamate group.
- Propyl substituent introduction : Alkylation at the 4-position of the piperidine ring to introduce the propyl group.
Stepwise Synthetic Route
N-Benzylation of Piperidine
The piperidine nitrogen is benzylated using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile or DMF). This yields 1-benzylpiperidine.4-Position Alkylation with Propyl Group
The 4-position of the piperidine ring can be functionalized by directed lithiation or via a halide intermediate. For example, starting from 4-halopiperidine, nucleophilic substitution with propyl nucleophiles or via Grignard reagents can install the propyl group.Methylation of 4-Position to Form (4-propylpiperidin-4-yl)methylamine
The 4-position may be further functionalized to introduce a methylamine side chain, often via reductive amination or substitution reactions.BOC Protection of the Amine
The free amine on the side chain is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane. This step yields the tert-butyl carbamate derivative.
Detailed Synthetic Procedure (Hypothetical Based on Analogous Methods)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Piperidine, benzyl bromide, K2CO3, DMF, RT, 12 h | N-Benzylation of piperidine to give 1-benzylpiperidine |
| 2 | 1-benzylpiperidine, n-BuLi, propyl bromide, THF, -78°C to RT | Lithiation at 4-position and alkylation with propyl bromide to introduce propyl substituent |
| 3 | 4-propyl-1-benzylpiperidine, formaldehyde, ammonium acetate, NaBH3CN, MeOH, RT | Reductive amination to install methylamine side chain at 4-position |
| 4 | Resulting amine, di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT | BOC protection of the amine to afford this compound |
| 5 | Purification by column chromatography, characterization by NMR, LCMS | Final purification and structural confirmation |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
1H and 13C NMR spectra confirm the presence of benzyl, propyl, piperidine, and tert-butyl carbamate groups. Multiplicities and chemical shifts correspond to expected protons and carbons in the molecule.Mass Spectrometry (MS) :
High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the formula $$C{20}H{34}N2O2$$ (approximate molecular weight ~346 g/mol).Infrared Spectroscopy (IR) :
Characteristic carbamate carbonyl stretch around 1700 cm⁻¹ and N-H stretch confirm the presence of the carbamate group.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Benzylation | Benzyl bromide, K2CO3 | DMF | RT | 12 h | 85-90 | Anhydrous conditions improve yield |
| 4-Propylation | n-BuLi, propyl bromide | THF | -78°C to RT | 4 h | 70-80 | Requires inert atmosphere |
| Reductive Amination | Formaldehyde, NH4OAc, NaBH3CN | MeOH | RT | 6 h | 75-85 | Mild reducing conditions |
| BOC Protection | BOC2O, Et3N | DCM | 0°C to RT | 2-4 h | 90-95 | Base scavenges HCl byproduct |
Relevant Patents and Literature
A patent (CN102020589B) describes the preparation of tert-butyl carbamate derivatives via condensation of amines with BOC-protected intermediates, highlighting the use of mixed acid anhydrides and benzyl amine condensation. Although this patent focuses on different carbamate derivatives, the methodology is applicable to the preparation of tert-butyl carbamate-protected piperidine derivatives.
Supplementary information from a Royal Society of Chemistry publication details synthetic procedures for piperidine derivatives with carbamate protection, including NMR and LCMS characterization, which can guide the synthesis and analysis of related compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related tert-butyl carbamate derivatives differ in substituents on the piperidine/cyclohexane rings, aromatic systems, or functional groups. Below is a comparative analysis based on molecular features, synthesis, and applications:
Structural Analogues and Key Differences
Biological Activity
tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique piperidine structure, has been investigated for its effects on various biological systems, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : C18H28N2O2
- Molecular Weight : 304.43 g/mol
- CAS Number : 173340-23-3
The compound features a tert-butyl group that provides steric hindrance, influencing its reactivity and interaction with biological targets.
The mechanism of action of this compound involves interaction with specific molecular targets, primarily functioning as an enzyme inhibitor. Its structural configuration allows it to modulate the activity of certain receptors and enzymes, which is crucial for its therapeutic applications.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes relevant to neurological functions. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective properties against neurotoxic agents such as amyloid-beta (Aβ) peptides. These peptides are implicated in Alzheimer’s disease pathology. The compound's ability to reduce cell death in astrocytes treated with Aβ suggests a potential role in preventing neurodegeneration.
Case Studies
- Inhibition of Amyloid Aggregation :
- Cell Viability Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | C16H26N2O2 | Moderate AChE inhibition |
| tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | Significant neuroprotective effects |
| tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate | C18H28N2O2 | Potential inhibitor of AChE and neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
